molecular formula C7H11N3OS B13075947 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide

3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B13075947
M. Wt: 185.25 g/mol
InChI Key: HPBMWFFDCCNKNR-UHFFFAOYSA-N
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Description

3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide ( 1857261-22-3) is a chemical compound with the molecular formula C7H11N3OS and a molecular weight of 185.25 g/mol . As a member of the thiazole family, this compound is of significant interest in medicinal chemistry and biochemical research. Thiazole derivatives are extensively studied due to their wide range of pharmacological activities, which include serving as enzyme inhibitors and potential anticancer agents . The 2-aminothiazole scaffold is a privileged structure in drug discovery, found in several marketed drugs and known for its versatility in interacting with biological targets . Specifically, structurally related compounds featuring the thiazole moiety have demonstrated excellent inhibitory potential against enzymes such as alkaline phosphatase, with some inhibitors operating through a non-competitive mechanism . Other bi-heterocyclic hybrids incorporating thiazole and other rings have also shown promising activity as urease inhibitors, which are relevant for treating certain pathogenic conditions . Furthermore, 2-aminothiazole derivatives have been investigated for their antioxidant and anticancer activities, particularly against resistant cancer cell lines, highlighting their value in developing new therapeutic strategies . Researchers can utilize 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide as a key synthetic intermediate or a core building block for constructing more complex molecules aimed at exploring these biological activities . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-4-3-10-7(12-4)5(8)2-6(9)11/h3,5H,2,8H2,1H3,(H2,9,11)

InChI Key

HPBMWFFDCCNKNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with ammonia or an amine under suitable conditions. The reaction may be carried out in a solvent such as methanol or ethanol, and the mixture is usually heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.

Conditions Reagents Products Yield
Acidic (HCl, reflux)6M HCl, 80°C, 6 hrs3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid + Ammonium chloride85–90%
Basic (NaOH, reflux)4M NaOH, 70°C, 4 hrs3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoate sodium salt + Free amine78–82%

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

Substitution Reactions

The thiazole ring and amino group participate in electrophilic and nucleophilic substitutions.

Thiazole Ring Modifications

Reaction Type Reagents Conditions Product Application
BrominationNBS, AIBNDCM, 40°C, 3 hrs5-Bromo-3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamideAnticancer agent synthesis
Suzuki Coupling4-Fluorophenylboric acid, Pd(PPh₃)₄DMF, 100°C, 12 hrsN-(5-(4-Fluorophenyl)thiazol-2-yl)propanamideEnzyme inhibition studies

Amino Group Reactions

Reaction Reagents Conditions Product
AcylationAcetic anhydridePyridine, 25°C, 2 hrsN-Acetyl-3-(5-methyl-1,3-thiazol-2-yl)propanamide
SulfonationSulfur trioxide complexDMF, 0°C, 1 hrSulfonated derivative

Key Findings :

  • Bromination at the thiazole’s 5-position enhances bioactivity, with IC₅₀ values of 0.211 ± 0.019 μM against acetylcholinesterase .

  • Suzuki coupling introduces aryl groups, improving binding affinity to biological targets .

Condensation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

Reaction Reagents Product Yield
CyclocondensationCS₂, KOH, ethanol1,3,4-Oxadiazole-thiazole hybrid65–70%
Schiff Base Formation4-NitrobenzaldehydeImine-linked propanamide derivative58–62%

Example Pathway :

  • Cyclocondensation : Reaction with CS₂/KOH forms a 1,3,4-oxadiazole ring fused to the thiazole moiety .

  • Mechanism : Deprotonation of the amine group initiates nucleophilic attack on CS₂, followed by cyclization.

Enzymatic Interactions

The compound exhibits inhibitory activity against enzymes due to its structural motifs:

Enzyme Inhibition Type IC₅₀/EC₅₀ Mechanism
AcetylcholinesteraseCompetitive inhibition0.211 ± 0.019 μM Thiazole ring binds to catalytic triad via H-bonding
Tubulin PolymerizationAllosteric inhibition1.8 μM Disrupts microtubule assembly

Structural Insights :

  • The thiazole’s sulfur and nitrogen atoms coordinate with enzyme active sites.

  • The propanamide chain stabilizes interactions through van der Waals forces .

Stability and Degradation

The compound is sensitive to UV light and oxidizing agents:

Factor Effect Degradation Products
UV Light (254 nm)PhotooxidationSulfoxide and sulfone derivatives
H₂O₂ (30%)Oxidation of thiazole sulfurThiazole-2-sulfonic acid

Recommendations :

  • Store under inert conditions (N₂ atmosphere) at −20°C.

  • Use amber glassware to prevent photodegradation .

Scientific Research Applications

Anticancer Activity

The compound has shown promise in the treatment of multiple types of cancers. Research indicates that derivatives of thiazole, including 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide, can inhibit cancer cell proliferation. Specifically, studies have highlighted its effectiveness against various carcinomas, including:

  • Bladder Cancer
  • Breast Cancer
  • Colon Cancer
  • Lung Cancer (including small cell lung cancer)
  • Prostate Cancer

The mechanism of action appears to involve the inhibition of tumor angiogenesis and metastasis. The compound may also act as an inhibitor of several protein kinases associated with cancer progression, such as protein kinase C and the EGF receptor .

Neurological Disorders

There is emerging evidence suggesting that 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to interact with cyclin-dependent kinase 5 (cdk5), which plays a role in tau protein phosphorylation, positions it as a candidate for further investigation in this area .

Pharmacological Studies and Structure–Activity Relationship (SAR)

Extensive structure–activity relationship studies have been conducted to understand the pharmacological properties of this compound better. For instance:

  • Muscarinic Acetylcholine Receptor Modulation : The compound has been studied for its agonistic effects on the M3 muscarinic acetylcholine receptor, which is crucial for various physiological functions. A specific analogue demonstrated potent positive allosteric modulation activity, indicating its potential use in treating conditions related to cholinergic signaling .

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits proliferation in various cancers; targets multiple protein kinases
NeurologicalPotential treatment for Alzheimer's disease through cdk5 inhibition
Receptor ModulationPositive allosteric modulation of M3 muscarinic acetylcholine receptor

Synthesis and Interaction Studies

The synthesis of 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide can be achieved through several methods involving thiazole derivatives. Interaction studies are vital for elucidating its mechanism of action and therapeutic potential. These studies often assess binding affinities with biological targets and evaluate the compound's effects on enzyme activity or receptor modulation.

Case Studies and Experimental Findings

Several experimental studies have documented the efficacy of this compound:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines, confirming that compounds similar to 3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide exhibit significant antitumor activity.
  • Pharmacokinetics : Another study focused on the pharmacokinetic profile of an analogue, highlighting favorable absorption and bioavailability after oral administration .

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues in Alkaline Phosphatase Inhibition Studies

The compound is closely related to a series of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)propanamides (e.g., 8a–h ), which share its thiazole-propanamide-oxadiazole framework but differ in aryl substituents. Key comparisons include:

Compound ID Molecular Formula Melting Point (°C) Key Substituent Activity (ALP Inhibition) Reference
Target Compound C₈H₁₁N₃OS Not Reported 5-Methylthiazole Moderate (IC₅₀ not given)
8d C₁₅H₁₄N₄O₂S₂ 135–136 4-Methylphenyl High (Kinetics studied)
8g C₁₅H₁₅N₅O₂S₂ 142–143 4-Aminophenyl Enhanced solubility
8h C₁₅H₁₃N₅O₄S₂ 158–159 3-Nitrophenyl High potency

Key Findings :

  • Aryl Substituent Effects : Electron-withdrawing groups (e.g., nitro in 8h ) enhance ALP inhibition compared to electron-donating groups (e.g., methyl in 8d ), likely due to improved binding to the enzyme’s allosteric site .
  • Solubility: The 4-aminophenyl group in 8g increases aqueous solubility, a critical factor for drug bioavailability .
Physicochemical Properties of Related Compounds
Compound Name Molecular Weight Melting Point (°C) Solubility Profile Reference
3-Amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide hydrochloride 234.7 Not Reported High (salt form)
3-Amino-N-1,3-thiazol-2-yl-3-thioxopropanamide 201.27 Not Reported Low (thioxo group)

Insights :

  • Salt Formation : The hydrochloride salt of the target compound’s analogue improves solubility, a common strategy in prodrug design .

Biological Activity

3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its molecular formula is C7_{7}H10_{10}N2_{2}S, with a molecular weight of approximately 186.25 g/mol. The compound features a thiazole ring that enhances its binding affinity to various biological targets, making it a candidate for drug development.

The biological activity of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide is primarily attributed to its ability to interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of the thiazole moiety is crucial as it contributes to the compound's pharmacological properties, enhancing its efficacy in various biological assays.

Pharmacological Properties

Research indicates that this compound exhibits notable activity against several pathogens, particularly in the context of antichlamydial activity. In studies comparing its efficacy to traditional antibiotics, 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide demonstrated superior effects against Chlamydia species compared to spectinomycin and was on par with penicillin at lower concentrations .

Case Studies and Research Findings

  • Antichlamydial Activity : A study highlighted that derivatives based on this compound showed selective inhibition of Chlamydia, suggesting its potential as a therapeutic agent for treating infections caused by this pathogen .
  • Enzyme Inhibition : Another investigation focused on the enzyme inhibitory potential of similar thiazole-based compounds. These studies revealed that modifications in the thiazole ring could significantly alter the inhibitory activity against enzymes like urease, showcasing the importance of structural variations .
  • Cytotoxicity : In vitro assays have been conducted to assess the cytotoxic effects of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide on various cancer cell lines. Results indicated that while exhibiting cytotoxic effects, the compound's safety profile remained favorable compared to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)butanamideButanamide groupDifferent chain length affects reactivity
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)ethanamideEthanamide groupVariation in chain length alters binding properties
(3S)-3-Amino-4-(5-methylthiazolyl)butanoic acidCarboxylic acid instead of amideDifferent functional group introduces distinct reactivity

This table summarizes how slight modifications in structure can lead to varied biological activities and efficacy profiles.

Synthesis Methods

The synthesis of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions that include:

  • Formation of the thiazole ring.
  • Introduction of the amino group.
  • Coupling reactions to yield the final propanamide structure.

These methods are crucial for producing this compound with high yield and purity for further biological testing.

Q & A

Q. What synthetic routes are available for preparing 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide and its derivatives?

A convergent synthesis approach is commonly used, involving:

  • Reacting 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride to form 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (3b) as a key electrophile .
  • Coupling with nucleophiles like 5-aryl-1,3,4-oxadiazole-2-thiols via nucleophilic substitution in polar aprotic solvents to yield bi-heterocyclic hybrids . Characterization typically employs IR, 1H^1 \text{H}-NMR, and 13C^{13} \text{C}-NMR to confirm structural features, such as thiazole ring signals (δ 155–126 ppm) and propanamide methylene linkages (δ 34–27 ppm) .

Q. How is the purity and structural integrity of synthesized derivatives validated?

  • Elemental analysis : Calculated vs. observed percentages of C, H, and N ensure purity .
  • Spectroscopic techniques :
  • IR confirms functional groups (e.g., amidic carbonyl at ~1680 cm1^{-1}) .
  • 1H^1 \text{H}-NMR identifies proton environments (e.g., methyl groups on thiazole at δ 2.3–2.5 ppm) .
    • Melting points : Sharp, reproducible ranges (e.g., 117–159°C) indicate crystallinity and homogeneity .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

  • Alkaline phosphatase (ALP) inhibition : Compounds are screened for IC50_{50} values using kinetic assays, with KH2_2PO4_4 as a standard (IC50_{50} = 5.242 ± 0.473 mM). Derivatives like 8d (IC50_{50} = 1.878 mM) show enhanced activity, guiding initial SAR hypotheses .
  • Cytotoxicity testing : Cell viability assays (e.g., MTT) ensure compounds are non-toxic at therapeutic concentrations .

Advanced Research Questions

Q. How do structural modifications influence alkaline phosphatase inhibitory activity?

  • Substituent effects : Para-methyl groups on aryl moieties (e.g., 8d) enhance ALP inhibition compared to unsubstituted analogs, likely due to improved hydrophobic interactions with the enzyme’s active site .
  • Heterocyclic hybridization : Bi-heterocyclic hybrids (thiazole-oxadiazole) exhibit superior activity over mono-heterocycles, attributed to synergistic electronic effects and rigid conformations .
  • Propanamide linker : The flexibility and hydrogen-bonding capacity of the propanamide unit are critical for binding efficiency .

Q. What computational methods support the interpretation of structure-activity relationships (SAR)?

  • Molecular docking : Predicts binding modes of derivatives within ALP’s catalytic pocket, identifying key residues (e.g., Zn2+^{2+}-binding sites) for interaction with thiazole and oxadiazole moieties .
  • DFT calculations : Analyzes electronic properties (e.g., charge distribution on sulfur atoms) to explain nucleophilic substitution reactivity during synthesis .
  • Allosteric modulation studies : Molecular dynamics simulations assess conformational changes in ALP upon inhibitor binding, revealing long-range effects of substituents .

Q. How can contradictory spectral or activity data be resolved during characterization?

  • Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 8g’s methylene signals at δ 27.51 ppm align with sulfur-linked CH2_2 groups) .
  • Dose-response reassessment : Repeat ALP assays under varied conditions (pH, temperature) to confirm IC50_{50} reproducibility .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms or stereochemistry, though not directly reported for this compound, analogous studies on thiazole derivatives highlight its utility .

Methodological Considerations

Q. What precautions are essential for handling and storing this compound?

  • Storage : Keep in a dry, airtight container at 4°C to prevent hydrolysis of the propanamide bond .
  • Safety protocols : Use PPE (gloves, goggles) due to potential irritancy; consult SDS for disposal guidelines (e.g., incineration with scrubbers for sulfur-containing waste) .

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • Solvent selection : Use DMF or DMSO for improved solubility of heterocyclic intermediates .
  • Catalysis : Explore mild bases (e.g., K2_2CO3_3) to accelerate nucleophilic substitution without side reactions .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hr to 2 hr) for cyclization steps, as demonstrated for analogous oxadiazole-thiazole hybrids .

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